Ezh2/hsp90-IN-29

Description

Contextualizing Dual EZH2 and HSP90 Modulation in Disease Biology

To understand the significance of a dual inhibitor like Ezh2/Hsp90-IN-29, it is essential to first grasp the individual roles of its targets, EZH2 and HSP90, in the context of disease, particularly cancer.

EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). mdpi.com Its primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that typically leads to gene silencing. mdpi.comashpublications.org In many cancers, including glioblastoma, EZH2 is overexpressed and plays a critical role in the initiation and progression of the disease. bioworld.comnih.gov Its dysregulation contributes to cancer by silencing tumor suppressor genes, and it is also involved in the maintenance of cancer stem cells. nih.govmdpi.com Beyond its canonical role in histone methylation, EZH2 can also methylate non-histone proteins, such as transcription factors, thereby altering their activity and contributing to tumorigenesis. mdpi.com

HSP90 (Heat shock protein 90) is a molecular chaperone that is crucial for the stability, proper folding, and function of a wide array of "client" proteins. ashpublications.orgnih.gov Many of these client proteins are key signaling molecules that are often mutated or overexpressed in cancer cells, playing a direct role in cell growth, survival, and proliferation. ashpublications.org HSP90 is frequently upregulated in malignant cells, and elevated levels are often correlated with poorer patient outcomes. probiologists.com By ensuring the stability of these oncoproteins, HSP90 allows cancer cells to withstand cellular stress and maintain their malignant phenotype. probiologists.com

The convergence of these two proteins in cancer biology is significant. For instance, EZH2 protein stability has been shown to be dependent on its interaction with HSP90. ashpublications.orgnih.gov Inhibition of HSP90 can lead to the degradation of EZH2, highlighting a direct molecular link. ashpublications.orgnih.gov This interplay makes the simultaneous targeting of both proteins a compelling therapeutic strategy.

Rationale for Combined Epigenetic and Chaperone Inhibition Strategies

The development of a single molecule that can inhibit both EZH2 and HSP90 is based on a strong scientific rationale aimed at achieving a more potent and durable anti-cancer effect.

A primary driver for this strategy is the potential for synergistic effects . The combination of an EZH2 inhibitor (tazemetostat) and an HSP90 inhibitor (STA9090) demonstrated synergistic anti-cancer activity, which provided the foundational evidence for designing a dual inhibitor. acs.org By targeting two distinct but interconnected pathways, the dual inhibitor can induce a more profound disruption of cancer cell biology than either agent alone.

Another key rationale is overcoming treatment resistance . Glioblastoma, for example, is notorious for its resistance to standard therapies like temozolomide (B1682018) (TMZ). bioworld.com this compound was specifically designed to be effective against TMZ-resistant glioblastoma cells. nih.gov The dual-inhibition mechanism may circumvent the resistance pathways that single-agent therapies often encounter.

Furthermore, the combined inhibition strategy leads to a multi-pronged attack on cancer cells. Research on this compound has revealed that it:

Induces apoptosis and necrosis: The compound increases the expression of genes related to programmed cell death. bioworld.commedchemexpress.com

Causes cell cycle arrest: It halts the cell cycle in the M phase, preventing cell division. bioworld.commedchemexpress.com

Disrupts cellular machinery: The inhibitor has been shown to decrease the expression of proteins essential for kinetochore assembly and mitosis, such as centromere proteins (CENPs), CDK1, and cyclin B1. medchemexpress.com

Inhibits DNA repair: It downregulates genes involved in DNA repair pathways, which can be particularly effective against cancer cells that rely on these mechanisms for survival. medchemexpress.com

Increases oxidative stress: The compound suppresses the reactive oxygen species (ROS) catabolism pathway, leading to an accumulation of damaging ROS within the cancer cells. nih.govmedchemexpress.com

Impressively, this compound has demonstrated the ability to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma. medchemexpress.com In preclinical models, the compound has shown significant anti-glioblastoma efficacy both in vitro and in in vivo mouse xenograft models. bioworld.comnih.gov

Detailed Research Findings

The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values.

| Target | IC50 Value |

| EZH2 | 6.29 nM bioworld.commedchemexpress.com |

| HSP90 | 60.1 nM bioworld.commedchemexpress.com |

In cell-based assays, this compound inhibited the proliferation of temozolomide-resistant glioblastoma cell lines with an IC50 of 1.015 μM. medchemexpress.com

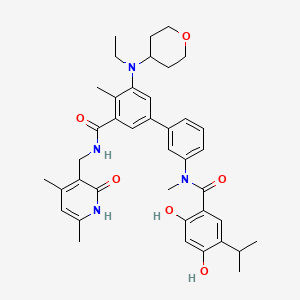

Structure

3D Structure

Properties

Molecular Formula |

C40H48N4O6 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

5-[3-[(2,4-dihydroxy-5-propan-2-ylbenzoyl)-methylamino]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |

InChI |

InChI=1S/C40H48N4O6/c1-8-44(29-12-14-50-15-13-29)35-19-28(18-32(26(35)6)38(47)41-22-34-24(4)16-25(5)42-39(34)48)27-10-9-11-30(17-27)43(7)40(49)33-20-31(23(2)3)36(45)21-37(33)46/h9-11,16-21,23,29,45-46H,8,12-15,22H2,1-7H3,(H,41,47)(H,42,48) |

InChI Key |

HFGQPOCPRWCSRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC(=CC=C4)N(C)C(=O)C5=C(C=C(C(=C5)C(C)C)O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Ezh2/hsp90 in 29

Direct Inhibition of Enhancer of Zeste Homolog 2 (EZH2) Activity

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a central role in epigenetic gene silencing. mdpi.comresearchgate.net The inhibitory action of Ezh2/Hsp90-IN-29 directly targets the enzymatic function of EZH2, leading to significant changes in chromatin structure and gene expression.

The primary canonical function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark. mdpi.comtandfonline.com By inhibiting the methyltransferase activity of EZH2, this compound prevents the "writing" of this mark on target gene promoters. mdpi.commedchemexpress.com A reduction in H3K27me3 levels leads to a more open chromatin structure, alleviating the transcriptional repression of EZH2 target genes, which often include tumor suppressors. medchemexpress.comembopress.org This alteration of chromatin dynamics is a foundational aspect of the compound's effect, shifting the epigenetic landscape to oppose oncogenic states.

The direct inhibition of EZH2's enzymatic activity by this compound results in significant alterations to gene expression profiles. In studies using temozolomide-resistant glioblastoma cells, treatment with the compound led to the differential expression of hundreds of genes, with 498 genes being downregulated and 297 upregulated. nih.gov

Gene Set Enrichment Analysis (GSEA) revealed that the most significantly suppressed gene sets were those related to cell division and DNA repair. nih.gov This demonstrates that the compound's EZH2-inhibitory function effectively disrupts critical cellular processes required for tumor progression. nih.govmedchemexpress.com Specifically, this compound was found to downregulate the expression of key genes involved in DNA repair and kinetochore assembly. acs.orgmedchemexpress.com

| Gene Category | Downregulated Genes | Function |

|---|---|---|

| DNA Repair | RBBP8 | RB Binding Protein 8, involved in DNA repair |

| BRCA1 | Breast Cancer Type 1 Susceptibility Protein, a key DNA damage repair protein | |

| RAD54B | DNA Repair and Recombination Protein RAD54B | |

| RAD21 | Component of the cohesin complex, crucial for DNA repair | |

| EME1 | Crossover Junction Endonuclease EME1, involved in DNA recombination repair | |

| BRIP1 | BRCA1 Interacting Protein C-terminal Helicase 1 | |

| Kinetochore Assembly & Mitosis | CENPs | Centromere Proteins, essential for kinetochore assembly |

| Cyclin B1 | Regulates progression through mitosis |

Disruption of Heat Shock Protein 90 (HSP90) Chaperone Function

HSP90 is a highly conserved molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical oncogenic kinases and transcription factors. nih.govmdpi.com The inhibition of HSP90 by this compound provides a second, complementary mechanism of action that both reinforces its effects on EZH2 and impacts other key cancer-related pathways.

A critical aspect of the compound's dual activity is the established relationship between HSP90 and EZH2. EZH2 is a client protein of HSP90, meaning it relies on the chaperone for its stability and function. tandfonline.comnih.gov The enzymatic SET domain of EZH2 directly interacts with HSP90, a process that protects EZH2 from proteasomal degradation. nih.govresearchgate.net

By inhibiting HSP90, this compound disrupts this protective interaction. nih.gov This leaves the EZH2 protein vulnerable to the cellular protein quality control system, leading to its ubiquitination—often mediated by E3 ligases such as CHIP or TRIM21—and subsequent degradation by the proteasome. medchemexpress.comembopress.orgtandfonline.com Therefore, this single compound attacks EZH2 in two ways: it directly inhibits the activity of the existing EZH2 protein pool and also promotes the destruction of the protein itself, preventing its replenishment. medchemexpress.comnih.gov

The inhibitory effect of this compound on HSP90 extends beyond EZH2, impacting the stability and function of numerous other client proteins that are pivotal to cancer cell signaling. nih.govresearchgate.net HSP90 inhibitors are known to promote the degradation of these client proteins through the ubiquitin/proteasome pathway, effectively shutting down multiple oncogenic signals simultaneously. nih.govresearchgate.net

Several key kinases that drive cell proliferation, survival, and signaling are well-documented HSP90 client proteins. nih.govresearchgate.netresearchgate.net Inhibition of HSP90 by compounds like this compound leads to the destabilization and subsequent degradation of these kinases, thereby inhibiting their respective signaling cascades.

| Kinase/Client Protein | Signaling Pathway | Effect of HSP90 Inhibition |

|---|---|---|

| Akt | PI3K/Akt/mTOR | Degradation of Akt protein, leading to inhibition of pro-survival signaling. nih.govresearchgate.netfrontiersin.org |

| Raf1 | Ras/Raf/MEK/Erk | Degradation of Raf1, a key upstream activator of the Erk pathway. nih.govresearchgate.netresearchgate.net |

| Erk1/2 | Ras/Raf/MEK/Erk | Inhibition of Erk signaling, which is crucial for cell proliferation and EMT. nih.govresearchgate.net |

| CDK1 | Cell Cycle | Direct downregulation of CDK1 expression has been observed following treatment with this compound, leading to M-phase cell cycle arrest. medchemexpress.com |

Effects on HSP90 Client Proteins and Associated Signaling Pathways

Modulation of Transcription Factors by this compound

The dual inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90) by the compound this compound impacts multiple transcription factors critical to oncogenesis. This modulation occurs through both direct and indirect mechanisms, leveraging the interconnected roles of EZH2 and HSP90 in cellular signaling.

c-Myc: EZH2 and c-Myc are intricately linked in cancer progression. nih.gov c-Myc can stimulate EZH2 expression, and in turn, EZH2 can stabilize c-Myc independently of its methyltransferase activity. nih.gov Specifically, the depletion of EZH2, but not just the inhibition of its enzymatic function, can lead to the degradation of c-Myc. nih.gov In glioblastoma, EZH2 directly regulates the transcription of c-myc, which is crucial for the maintenance of glioblastoma stem cells (GSCs). nih.gov Furthermore, research in bladder cancer has shown that BRD4 regulates EZH2 transcription by upregulating c-Myc. oncotarget.com In breast cancer stem cells, HSP90α facilitates the nuclear translocation of both c-Myc and EZH2, allowing them to bind to the promoter region of BMI1 and drive its expression, which is essential for self-renewal. mdpi.com Inhibition of HSP90 with compounds like 17-DMAG disrupts this process. mdpi.com Therefore, a dual inhibitor like this compound is expected to destabilize c-Myc by targeting both its HSP90-dependent nuclear import and its EZH2-mediated stabilization.

HIF1α: The interplay between EZH2 and Hypoxia-inducible factor 1-alpha (HIF1α) is complex and context-dependent. Under hypoxic conditions, HIF-1α can drive the expression of EZH2 by binding to its promoter. oup.compnas.org This creates a positive feedback loop that promotes cancer cell survival and metastasis. oup.compnas.org In some cancers, EZH2 can switch from a transcriptional repressor to an activator of HIF-1α under hypoxic conditions. oup.com EZH2 can also indirectly increase HIF-1α levels by repressing its negative regulators. oup.comnih.gov Conversely, HSP90 is a known molecular chaperone for HIF-1α, and its inhibition can lead to the degradation of the HIF-1α protein. researchgate.net By simultaneously targeting EZH2 and HSP90, this compound can disrupt this oncogenic loop from multiple angles, reducing both the expression and stability of HIF1α.

NF-κB: EZH2 can act as a co-activator for the NF-κB signaling pathway, a key regulator of inflammation and cell survival. oncotarget.com In certain types of breast cancer, EZH2 forms a complex with the NF-κB subunits RelA and RelB, enhancing their transcriptional activity. nih.govmdpi.com However, the role of EZH2 in regulating NF-κB can be cell-context specific, as it has also been shown to negatively regulate NF-κB target genes in other breast cancer subtypes. mdpi.com HSP90 is also involved in the NF-κB pathway by stabilizing the IKK complex, which is necessary for NF-κB activation. mdpi.com Inhibition of HSP90 can therefore suppress NF-κB activity. mdpi.com The dual action of this compound can thus potently inhibit NF-κB signaling by targeting both the co-activator function of EZH2 and the HSP90-dependent stability of the IKK complex.

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor whose activity is modulated by both EZH2 and HSP90. EZH2 can directly methylate STAT3, which enhances its phosphorylation and subsequent activation. mdpi.comnih.gov This EZH2-mediated activation of STAT3 is implicated in several cancers. mdpi.com Phosphorylation of EZH2 itself can also influence its interaction with STAT3; for instance, AKT-mediated phosphorylation of EZH2 at Serine 21 strengthens its binding to STAT3. mdpi.com HSP90, in its role as a chaperone, is also known to be a modulator of STAT3. mdpi.com By inhibiting both EZH2 and HSP90, this compound can disrupt STAT3 activation through multiple mechanisms, including preventing its methylation by EZH2 and interfering with its HSP90-chaperoned stability.

Influence on DNA Methyltransferases

EZH2 and DNA methyltransferases (DNMTs) can cooperate to enforce gene silencing. nih.gov EZH2 can recruit DNMTs to specific gene promoters, leading to DNA hypermethylation and more stable gene repression. nih.govmdpi.com This collaboration is particularly relevant in cancer, where Polycomb group target genes are more susceptible to cancer-specific DNA hypermethylation. nih.gov

HSP90 also plays a role in this process, as DNMT1 is a client protein of HSP90. mdpi.comexcli.de Inhibition of HSP90 can lead to the proteolytic degradation of DNMT1. excli.de Therefore, HSP90 directly and indirectly regulates DNA methylation. excli.de It is not yet clear whether HSP90 interacts with EZH2 and DNMT1 separately or acts as a scaffold to facilitate their cooperation. mdpi.com

The dual inhibitor this compound, by targeting both EZH2 and HSP90, can disrupt this epigenetic silencing machinery. It can prevent the EZH2-mediated recruitment of DNMTs to gene promoters and simultaneously promote the degradation of DNMT1 through HSP90 inhibition. This combined action can lead to the reactivation of tumor suppressor genes that were silenced by aberrant DNA methylation.

Interplay between EZH2 and HSP90 Modulation by the Compound

This compound is a dual inhibitor that targets both EZH2 and HSP90, with IC50 values of 6.29 nM and 60.1 nM, respectively. medchemexpress.comselleck.co.jp This dual-action compound was designed to simultaneously disrupt two key players in cancer cell proliferation and survival. acs.org The rationale behind this approach is the intricate and often synergistic relationship between the histone methyltransferase EZH2 and the molecular chaperone HSP90.

Complex Formation and Stabilization Dynamics of EZH2 by HSP90

EZH2 is a client protein of HSP90, meaning its stability and function are dependent on the chaperone activity of HSP90. nih.govnih.gov Studies have demonstrated a direct physical interaction between EZH2 and HSP90, forming a complex that prevents the degradation of EZH2. nih.govnih.govresearchgate.net This interaction is crucial for maintaining the levels of EZH2 protein in cells. nih.gov

The enzymatic SET domain of EZH2 has been identified as the region that directly interacts with HSP90. nih.govresearchgate.net This interaction shields EZH2 from ubiquitination and subsequent degradation by the proteasome. nih.gov Inhibition of HSP90 disrupts this protective association, leading to the destabilization and rapid degradation of the EZH2 protein. nih.govresearchgate.net This mechanism has been observed in various cell types, including activated T cells and cancer cells. nih.gov

The compound this compound leverages this dependency. By inhibiting HSP90, it effectively promotes the degradation of EZH2, reducing its protein levels beyond what can be achieved by inhibiting its methyltransferase activity alone. This is significant because EZH2 has functions that are independent of its catalytic activity, such as acting as a transcriptional co-activator. mdpi.com Therefore, depleting the EZH2 protein through HSP90 inhibition offers a more comprehensive way to block its oncogenic functions. nih.gov

Phosphorylation-Dependent Regulation of EZH2 Stability

The stability of EZH2 is also regulated by post-translational modifications, particularly phosphorylation. nih.gov Various kinases can phosphorylate EZH2 at different residues, and these phosphorylation events can either promote its stability or mark it for degradation. nih.gov

For instance, phosphorylation of EZH2 at threonine 345 (T345) and threonine 487 (T487) by cyclin-dependent kinase 1 (CDK1) has been shown to promote its ubiquitination and subsequent degradation by the proteasome. nih.gov In some contexts, the interaction between CDK1 and EZH2 is stabilized by HSP90 and its co-chaperone STIP1, creating a complex that facilitates EZH2 phosphorylation and degradation. tandfonline.com

Conversely, other phosphorylation events can enhance EZH2 stability. For example, MELK kinase-mediated phosphorylation of EZH2 at serine 220 (S220) prevents its ubiquitination at lysine 222 (K222), thereby protecting it from proteasomal degradation. ashpublications.org Similarly, JAK3-mediated phosphorylation of EZH2 at tyrosine 244 (Y244) causes it to dissociate from the PRC2 complex, leading to oncogenic functions independent of its enzymatic activity. ashpublications.org AKT-mediated phosphorylation at serine 21 (S21) can also inhibit methylation-dependent proteolysis, thereby stabilizing EZH2. nih.gov

The interplay with HSP90 is critical in this context. As HSP90 is a chaperone for many kinases, including AKT and CDK1, its inhibition can indirectly affect the phosphorylation status of EZH2 by destabilizing these kinases. tandfonline.com Therefore, this compound, by inhibiting HSP90, can disrupt the phosphorylation-dependent regulation of EZH2 stability, further contributing to its degradation. This multi-pronged attack on EZH2—direct enzymatic inhibition, disruption of HSP90-mediated stabilization, and interference with phosphorylation-dependent stability—underlies the potent anti-cancer activity of this dual-inhibitor compound. acs.org

Cellular and Molecular Responses to Ezh2/hsp90 in 29 Treatment

Cell Proliferation and Viability Dynamics

Ezh2/Hsp90-IN-29 demonstrates potent inhibitory effects on the proliferation and viability of cancer cells. acs.org Studies specifically highlight its efficacy against temozolomide (B1682018) (TMZ)-resistant glioblastoma (GBM) cell lines. medchemexpress.commedchemexpress.com In the TMZ-resistant GBM cell line Pt3R, treatment with this compound resulted in a significant reduction in cell viability. medchemexpress.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.015 μM following a 72-hour incubation period. medchemexpress.commedchemexpress.com This demonstrates the compound's ability to effectively suppress the growth of chemoresistant cancer cells. acs.org

| Target/Process | Cell Line | IC50 Value | Source |

|---|---|---|---|

| EZH2 Enzyme Activity | N/A (Biochemical Assay) | 6.29 nM | medchemexpress.comselleckchem.commedchemexpress.com |

| HSP90 Enzyme Activity | N/A (Biochemical Assay) | 60.1 nM | medchemexpress.comselleckchem.commedchemexpress.com |

| Cell Viability | Pt3R (TMZ-Resistant GBM) | 1.015 µM | medchemexpress.commedchemexpress.com |

Cell Cycle Progression Alterations

The compound significantly disrupts the normal progression of the cell cycle, a fundamental process for cell proliferation. medchemexpress.comacs.org

A primary response to this compound treatment is the induction of cell cycle arrest, specifically in the M-phase (mitosis). medchemexpress.comselleckchem.commedchemexpress.com This arrest prevents cancer cells from completing cell division, thereby halting their proliferation. acs.orgnih.gov The disruption of mitosis is a direct consequence of the compound's impact on key regulatory proteins. medchemexpress.com

The M-phase arrest induced by this compound is mediated by the downregulation of critical cell cycle regulators. medchemexpress.com Western blot analyses have confirmed that treatment with the compound leads to a decreased expression of Cyclin-dependent kinase 1 (CDK1) and Cyclin B1. medchemexpress.comacs.org Both CDK1 and Cyclin B1 are essential for the progression of the M-phase. acs.org Furthermore, the expression of centromere proteins (CENPs), which are vital for proper kinetochore assembly and chromosome segregation during mitosis, is also diminished following treatment. medchemexpress.commedchemexpress.comacs.org

| Regulator Protein | Function | Effect of Treatment | Source |

|---|---|---|---|

| CDK1 | M-phase progression | Decreased expression | medchemexpress.commedchemexpress.comacs.org |

| Cyclin B1 | M-phase progression | Decreased expression | medchemexpress.commedchemexpress.comacs.org |

| CENPs | Kinetochore assembly, mitosis | Decreased expression | medchemexpress.commedchemexpress.comacs.org |

Apoptosis and Programmed Cell Death Pathways

In addition to halting cell cycle progression, this compound actively promotes programmed cell death, or apoptosis, in cancer cells. selleckchem.com

The apoptotic pathway induced by this compound involves the activation of caspases, which are key proteases that execute programmed cell death. medchemexpress.com Specifically, studies have shown that treatment with the compound upregulates the levels of cleaved caspase-3. medchemexpress.commedchemexpress.com The cleavage of caspase-3 is a critical step in the activation of the apoptotic cascade, confirming that the compound triggers cell death through this established mechanism. medchemexpress.com

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Response

Treatment with this compound significantly perturbs the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to a state of heightened oxidative stress. nih.gov This is achieved by disrupting the cell's ability to manage and neutralize these volatile molecules.

This compound actively suppresses the reactive oxygen species (ROS) catabolism pathway. medchemexpress.comnih.govacs.orgmedchemexpress.com This inhibition prevents the breakdown and detoxification of ROS, leading to their accumulation and causing cellular damage that contributes to the death of cancer cells. nih.govacs.org The disruption of redox homeostasis is a key mechanism through which the compound exerts its effects. nih.gov

A direct consequence of inhibiting ROS catabolism is the buildup of ROS specifically from mitochondria. nih.gov Studies have shown that treatment with this compound upregulates the levels of mitochondria-derived ROS. medchemexpress.commedchemexpress.com This increase in mitochondrial ROS is a significant factor in promoting apoptosis, as evidenced by the corresponding increase in cleaved caspase-3, a key executioner protein in the apoptotic pathway. medchemexpress.commedchemexpress.com Research on EZH2 depletion has also shown it can lead to abnormal mitochondrial distribution and increased intracellular ROS levels, suggesting a mechanistic link for the EZH2-inhibitory component of the drug. researchgate.net

DNA Damage Response and Repair Mechanisms

The suppression of DNA repair is mediated, in part, by the downregulation of several key proteins essential for these pathways. medchemexpress.commedchemexpress.com Research has shown that treatment with this compound leads to decreased gene expression of critical DNA repair proteins in cancer cells. medchemexpress.commedchemexpress.com Notably, the expression of BRCA1 and RAD54B is reduced. medchemexpress.commedchemexpress.com Other proteins involved in DNA repair and recombination that are also downregulated include RB Binding Protein 8 (RBBP8), RAD21, crossover junction endonuclease EME1, and BRIP1. medchemexpress.commedchemexpress.com

| Protein | Function in DNA Repair | Effect of this compound |

|---|---|---|

| BRCA1 | Homologous recombination, DNA double-strand break repair | Downregulated |

| RAD54B | Homologous recombination, DNA repair | Downregulated |

| RBBP8 (CtIP) | DNA end resection in homologous recombination | Downregulated |

| RAD21 | Component of the cohesin complex, DNA repair | Downregulated |

| EME1 | Nuclease involved in resolving Holliday junctions | Downregulated |

| BRIP1 | Interaction with BRCA1, DNA repair | Downregulated |

Epigenetic Reprogramming and Transcriptional Modulation Beyond H3K27me3

While the inhibition of EZH2's canonical function—the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3)—is a primary mechanism of action, the effects of this compound extend beyond this single epigenetic mark. nih.govplos.org The dual nature of the inhibitor allows for a broader reprogramming of the cell's epigenetic and transcriptional landscape.

Impact on Cellular Plasticity and Phenotypic Transitions (e.g., EMT)

Currently, there is a notable absence of specific research findings detailing the direct impact of the dual EZH2/HSP90 inhibitor, this compound, on cellular plasticity and epithelial-mesenchymal transition (EMT). While the individual roles of both EZH2 and HSP90 in these complex cellular processes are the subject of ongoing investigation, dedicated studies on the effects of this particular dual-inhibitor are not yet available in the public domain.

The primary research focus for this compound, as documented in the available scientific literature, has been on its efficacy in glioblastoma models. These studies have primarily elucidated its mechanisms of action related to the induction of apoptosis, M-phase cell cycle arrest, and the inhibition of reactive oxygen species (ROS) catabolism. Investigations into changes in key markers of cellular plasticity and EMT, such as alterations in cell morphology, migratory capacity, or the expression levels of proteins like E-cadherin, N-cadherin, and Vimentin, following treatment with this compound have not been reported.

Consequently, the creation of detailed data tables and an in-depth discussion of research findings on the specific effects of this compound on cellular plasticity and phenotypic transitions is not possible at this time. Further research is required to explore and understand the potential therapeutic implications of this dual inhibitor in modulating these critical aspects of cancer progression.

Preclinical Efficacy Studies of Ezh2/hsp90 in 29 in Disease Models

Glioblastoma (GBM) Research Models

Glioblastoma is among the most aggressive and challenging brain tumors to treat, often characterized by resistance to standard therapies like temozolomide (B1682018) (TMZ). bioworld.comnih.gov EZH2, a histone methyltransferase, is frequently overexpressed in GBM and is linked to the maintenance of cancer stem cells, contributing to tumor initiation and progression. bioworld.comnih.gov Similarly, the molecular chaperone HSP90 is crucial for the stability and function of numerous oncogenic proteins. aacrjournals.org The dual inhibition of EZH2 and HSP90 is a novel approach designed to counteract TMZ resistance in GBM. bioworld.comnih.gov

Ezh2/Hsp90-IN-29, also referred to as compound 7 in foundational research, was developed through structural analysis of the FDA-approved EZH2 inhibitor tazemetostat (B611178) and second-generation HSP90 inhibitors. nih.govnih.govacs.org This dual inhibitor demonstrated significant cell growth inhibitory effects against TMZ-resistant glioblastoma cell lines. nih.govnih.gov The compound was identified as a potent inhibitor of both EZH2, with an IC50 of 6.29 nM, and HSP90, with an IC50 of 60.1 nM. bioworld.com

Mechanistic studies revealed that the compound's efficacy in TMZ-resistant cells stems from multiple actions. nih.govnih.gov It was found to increase the expression of genes related to apoptosis and necrosis while decreasing the expression of genes associated with the M phase of the cell cycle, kinetochores, and spindles. nih.govnih.gov Consequently, the dual inhibitor induced cell cycle arrest at the M phase. nih.govnih.gov Furthermore, it was shown to suppress the reactive oxygen species (ROS) catabolism pathway, leading to an accumulation of ROS and subsequent death of the TMZ-resistant GBM cells. nih.govnih.gov

| Compound | Target | IC50 (nM) | Cell Line Context | Reference |

|---|---|---|---|---|

| This compound (Compound 7) | EZH2 | 6.29 | TMZ-Resistant Glioblastoma | bioworld.com |

| This compound (Compound 7) | HSP90 | 60.1 | TMZ-Resistant Glioblastoma | bioworld.com |

The promising in vitro results were further evaluated in in vivo models. nih.govnih.gov this compound (compound 7) was tested in mice xenografted with TMZ-resistant Pt3R glioblastoma cells. nih.govnih.gov The studies showed that the dual inhibitor produced substantial anti-glioblastoma efficacy in these experimental models. nih.govnih.gov The in vivo activity confirms the potential of a dual EZH2-HSP90 inhibitor as a viable agent against GBM. bioworld.comnih.gov The compound's effectiveness in these preclinical models underscores its potential to overcome the therapeutic challenges posed by resistant glioblastoma. bioworld.comnih.gov

A significant hurdle for drugs targeting brain tumors is the ability to cross the blood-brain barrier (BBB). acs.org Many existing EZH2 inhibitors have poor brain penetrance, limiting their clinical utility for central nervous system malignancies. biorxiv.org However, preclinical assessments indicate that this compound (compound 7) is capable of penetrating the BBB. acs.org This characteristic is crucial, as it allows the compound to reach its target site within the brain and exert its anti-GBM effects. acs.org The development of brain-penetrant inhibitors is a key focus in neuro-oncology, and the properties of this compound in this regard are a significant step forward. biorxiv.org

Hematological Malignancies Models (e.g., Lymphoma, AML)

While this compound was primarily evaluated in GBM models, the scientific rationale for targeting the EZH2-HSP90 axis extends to hematological malignancies. nih.govmdpi.com In various cancers, including acute myeloid leukemia (AML) and lymphomas, EZH2 dysregulation is a known tumorigenic driver. nih.govnih.gov The stability of the EZH2 protein is critically dependent on its interaction with HSP90. nih.govresearchgate.net Pharmacological inhibition of HSP90 has been shown to destabilize EZH2, leading to its degradation and impairing cancer cell survival. nih.govnih.gov This established link provides a strong preclinical basis for the application of a dual inhibitor like this compound in treating these diseases, particularly in contexts like Graft-Versus-Host Disease (GVHD). nih.govcas.cn

Graft-versus-host disease is a severe complication of allogeneic hematopoietic stem cell transplantation (HSCT), driven by alloreactive donor T cells. cas.cnhaematologica.org Genetic studies have demonstrated that the deletion of EZH2 in T cells can reduce alloreactive responses and mitigate GVHD. nih.govresearchgate.netcas.cn The EZH2-HSP90 interaction is essential for maintaining EZH2 protein stability in these activated T cells. nih.govresearchgate.net

The therapeutic effect in GVHD models is directly linked to the impact on alloreactive T-cells. nih.govcas.cn The interaction between the SET domain of EZH2 and HSP90 prevents the rapid degradation of EZH2 in activated T cells. nih.govresearchgate.net Inhibition of HSP90 with compounds like AUY922 breaks this protective association, leading to EZH2 depletion. nih.govcas.cn

This depletion impairs the survival and expansion of alloreactive T cells and curtails their production of effector cytokines such as interferon-γ and tumor necrosis factor-α. nih.govresearchgate.netcas.cn Reintroducing EZH2 into these T cells was shown to restore their expansion and cytokine production even in the presence of an HSP90 inhibitor, confirming that the therapeutic effect is primarily mediated through EZH2 depletion. nih.govresearchgate.net Therefore, a dual inhibitor like this compound is hypothesized to effectively modulate these T-cell responses to control T cell-mediated inflammatory disorders. ashpublications.org

| Therapeutic Strategy | Model System | Key Findings on T-Cells | Reference |

|---|---|---|---|

| HSP90 Inhibition (e.g., AUY922) leading to EZH2 destabilization | Mouse GVHD models | Induces rapid EZH2 degradation; Impairs survival and expansion of alloreactive T-cells; Reduces production of IFN-γ and TNF-α. | nih.govresearchgate.netcas.cn |

| Genetic deletion of T-cell Ezh2 | Mouse GVHD models | Inhibits GVHD; Selectively induces apoptosis of activated T-cells. | nih.govresearchgate.net |

| EZH2 inhibition (e.g., GSK126) without protein degradation | Mouse GVHD models | Fails to prevent GVHD, suggesting protein depletion is key. | nih.govresearchgate.net |

Other Solid Tumor Models (e.g., Ovarian Cancer, Bladder Cancer)

While direct preclinical studies on this compound in ovarian and bladder cancer models have not been identified in the public domain, the therapeutic targets of this dual inhibitor—enhancer of zeste homolog 2 (EZH2) and heat shock protein 90 (HSP90)—are known to play significant roles in the pathology of these malignancies. The established involvement of EZH2 and HSP90 provides a strong basis for investigating the potential efficacy of a dual-targeting agent like this compound.

Rationale for Use in Ovarian Cancer

EZH2 is frequently overexpressed in epithelial ovarian cancer, where its high expression levels correlate with advanced tumor grade and a high proliferative index. nih.gov The protein contributes to cancer progression by silencing tumor suppressor genes. nih.gov Studies have shown that down-regulating EZH2 can inhibit the growth of ovarian cancer cells, induce apoptosis (programmed cell death), and suppress tumor invasion. nih.gov Furthermore, EZH2 overexpression has been linked to the development of resistance to platinum-based chemotherapy, a standard treatment for ovarian cancer. nih.govfrontiersin.org Its inhibition may re-sensitize resistant cells to chemotherapy. frontiersin.org

HSP90 is also a critical protein for ovarian cancer cells. It acts as a molecular chaperone, ensuring the stability and function of numerous oncogenic proteins that drive tumor growth and survival. mdpi.com Inhibition of HSP90 has been explored as a therapeutic strategy, with some studies showing that it can lead to increased efficacy of virotherapy in ovarian cancer models by upregulating heat shock protein 70 (HSP70). frontiersin.org Given that both EZH2 and HSP90 are implicated in ovarian cancer progression and chemoresistance, a dual inhibitor presents a compelling therapeutic concept.

Rationale for Use in Bladder Cancer

In bladder cancer, EZH2 is considered a key player in tumor development and progression. oncotarget.com Its expression is regulated by the pRB-E2F pathway, and it contributes to the silencing of tumor suppressor genes like E-cadherin, which is associated with a more aggressive, invasive cancer phenotype. oncotarget.com The PRC2 complex, of which EZH2 is the core catalytic subunit, has been identified as a key factor in promoting tumor progression and lymph node metastasis in bladder cancer. researchgate.net

Similarly, HSP90 inhibitors have demonstrated potent effects against bladder cancer cells in preclinical research. nih.gov Studies using various HSP90 inhibitors have shown they can effectively inhibit the growth and proliferation of human bladder cancer cells in a dose-dependent manner. nih.govnih.gov These inhibitors were found to induce cell death, suggesting their potential as effective anti-cancer agents in this context. nih.gov The targeting of both EZH2 and HSP90 could therefore offer a multi-pronged attack on the signaling pathways that bladder cancer cells rely on for their growth and survival.

Preclinical Efficacy Data for this compound

As of the latest review of published literature, specific data on the efficacy of this compound in ovarian and bladder cancer models is not available. The following table reflects this absence of data for key preclinical efficacy endpoints.

| Disease Model | Cell Line | Efficacy Endpoint | Result |

| Ovarian Cancer | Not Available | Tumor Growth Inhibition | No Data Available |

| Ovarian Cancer | Not Available | Apoptosis Induction | No Data Available |

| Bladder Cancer | Not Available | Tumor Growth Inhibition | No Data Available |

| Bladder Cancer | Not Available | Apoptosis Induction | No Data Available |

Pharmacological Characterization in Preclinical Settings

In Vitro Inhibitory Spectrum and Potency

The inhibitory activity of Ezh2/hsp90-IN-29 has been quantified against its specific molecular targets and in cell-based assays. In enzymatic assays, the compound demonstrates potent inhibition of both EZH2 and HSP90. acs.orgmedchemexpress.com The half-maximal inhibitory concentration (IC50) for EZH2 is 6.29 nM, and for HSP90, it is 60.1 nM. acs.orgmedchemexpress.com

Research indicates that modulating both EZH2 and HSP90 is crucial for the compound's anti-proliferative effects. nih.gov In studies using temozolomide (B1682018) (TMZ)-resistant glioblastoma (GBM) cells (Pt3-R cell line), this compound demonstrated significant cell growth inhibition with an IC50 value of 1.015 μM. nih.govmedchemexpress.com This effect was not observed to the same extent with compounds that only inhibited EZH2, suggesting the dual-target action is key to its efficacy in this context. nih.gov Further in vitro findings show that the compound leads to an increase in the expression of genes related to apoptosis and necrosis. acs.orgmedchemexpress.com

| Target/Cell Line | Potency (IC50) |

|---|---|

| EZH2 (enzymatic assay) | 6.29 nM |

| HSP90 (enzymatic assay) | 60.1 nM |

| TMZ-Resistant Glioblastoma (GBM) Cells | 1.015 μM |

Target Engagement and Selectivity Profiling

This compound was developed to achieve a balanced inhibition of its two targets. acs.org Mechanistic studies indicate that HSP90 acts as a molecular chaperone for EZH2, forming a complex that stabilizes the EZH2 protein and prevents its degradation in activated T cells. nih.gov By inhibiting HSP90, the compound can destabilize EZH2, representing a key mechanism of its dual action. nih.gov

The compound's engagement with its targets leads to distinct downstream cellular effects. In glioblastoma cells, treatment with this compound at a concentration of 5 μM resulted in a decrease in the levels of centromere proteins (CENPs), cyclin-dependent kinase 1 (CDK1), and cyclin B1, which are important for mitosis and kinetochore assembly. medchemexpress.com At a 2 μM concentration, it was shown to impair DNA repair capacity by downregulating the expression of genes such as RBBP8, BRCA1, RAD54B, RAD21, EME1, and BRIP1 in Pt3R cells. medchemexpress.com Furthermore, the compound upregulates the levels of reactive oxygen species (ROS) and cleaved caspase-3, indicating an induction of oxidative stress and apoptosis. medchemexpress.com

While detailed selectivity profiling against a broad panel of kinases or other methyltransferases for this compound is not extensively documented in the reviewed sources, the design was based on highly specific inhibitors. acs.org Other selective EZH2 inhibitors, such as GSK126 and EPZ005687, have demonstrated high selectivity for EZH2 over the related EZH1 and other protein methyltransferases, providing a framework for achieving selectivity in this target class. oncotarget.com

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

Preclinical evaluations have provided initial insights into the in vivo behavior of this compound. A significant finding is that the compound is capable of crossing the blood-brain barrier (BBB), a critical property for agents targeting brain tumors like glioblastoma. medchemexpress.com

In vivo studies using a xenograft model with TMZ-resistant Pt3R glioblastoma cells in mice demonstrated that this compound could inhibit tumor growth. acs.orgmedchemexpress.com While specific pharmacokinetic parameters such as half-life or plasma concentration over time are not detailed in the available literature for this specific compound, general preclinical pharmacokinetic assessments for HSP90 inhibitors typically involve evaluating plasma, tumor, and organ distribution over time in mouse models following intravenous or oral administration. aacrjournals.orgaacrjournals.org

The pharmacodynamic effects of this compound observed in vitro translate to the in vivo setting. The compound's mechanism includes the induction of cell cycle arrest at the M phase and the suppression of the reactive oxygen species (ROS) catabolism pathway, which contributes to the death of TMZ-resistant GBM cells. acs.orgmedchemexpress.com These findings confirm that the dual inhibitor elicits substantial anti-glioblastoma efficacy in preclinical models. acs.org

Mechanisms of Resistance and Strategies for Combination Therapies

Characterization of EZH2/HSP90-IN-29 Resistance Mechanisms

Direct studies on resistance mechanisms to the dual inhibitor this compound are still emerging. However, insights can be drawn from the extensive research on resistance to individual EZH2 and HSP90 inhibitors. Resistance to these targeted therapies can arise through various mechanisms, including genetic mutations that prevent drug binding and the activation of alternative survival pathways. nih.gov

Post-translational modifications (PTMs) of the EZH2 protein are known to regulate its stability, localization, and enzymatic activity. researchgate.net Alterations in these PTMs can contribute to the development of resistance to EZH2 inhibitors. One key mechanism involves the phosphorylation of EZH2. For instance, in drug-resistant acute myeloid leukemia (AML) cells, enhanced CDK1-dependent phosphorylation of EZH2 at threonine 487 leads to its proteasomal degradation. nih.gov This loss of the EZH2 protein results in reduced histone H3K27 trimethylation and subsequent derepression of genes, such as the HOX gene family, which can contribute to drug resistance. nih.gov

Furthermore, acquired mutations in the EZH2 gene itself can confer resistance. Studies have identified mutations in the D1 domain (e.g., Y111D) and the SET domain of EZH2 that prevent the binding of inhibitors like EPZ-6438 and GSK126, thereby rendering the inhibitors ineffective. nih.govoncotarget.comresearchgate.net These mutations can confer robust resistance while allowing the enzyme to maintain its histone methyltransferase activity. oncotarget.com

The function of HSP90 is intricately regulated by a complex of co-chaperones, and alterations in this network can influence sensitivity to HSP90 inhibitors. frontiersin.org A significant challenge in HSP90 inhibitor therapy is the induction of a heat shock response, which leads to the upregulation of other pro-survival chaperones like HSP70 and HSP27. mdpi.com This compensatory response can counteract the effects of HSP90 inhibition and contribute to drug resistance.

In the context of EZH2, chaperone complexes play a direct role in resistance. In drug-resistant AML cells, the interaction between CDK1 and EZH2, which leads to EZH2 degradation, is stabilized by HSP90. nih.gov This finding suggests that the HSP90 chaperone machinery can be co-opted by cancer cells to promote resistance to therapies by modulating the stability of key epigenetic regulators. Therefore, inhibiting HSP90 could potentially prevent EZH2 degradation and restore drug sensitivity. nih.gov

Rational Design of this compound Combinatorial Strategies

The development of the dual inhibitor this compound is itself a strategy to overcome resistance by simultaneously targeting two critical nodes in cancer cell biology. nih.govacs.org Combination therapies aim to achieve synergistic effects, where the combined impact of two or more drugs is greater than the sum of their individual effects. mdpi.com

Combining EZH2 inhibitors with other epigenetic-modifying agents has shown promise in preclinical studies. The rationale is that targeting multiple layers of epigenetic regulation can lead to a more profound and durable anti-cancer response. For example, the combination of EZH2 inhibitors with histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) or Romidepsin, has demonstrated synergistic effects in non-small-cell lung cancer and lymphoma cells. nih.govresearchgate.net This combination can lead to the dissociation of the PRC2 complex and enhanced apoptosis. researchgate.net

Another promising combination is with DOT1L inhibitors. A CRISPR/Cas9 screen identified the histone methyltransferase DOT1L as a potential therapeutic target that synergizes with EZH2 inhibition in B-cell lymphoma, irrespective of the EZH2 mutation status. ashpublications.org This combination cooperatively suppresses cell cycle genes and promotes B-cell differentiation. ashpublications.org

Table 1: Synergistic Combinations of EZH2 Inhibitors with Other Epigenetic Modulators

| Combination Agent | Cancer Type | Observed Synergistic Effect |

|---|---|---|

| HDAC Inhibitors (e.g., Vorinostat, Romidepsin) | Non-Small-Cell Lung Cancer, Lymphoma | Suppressed proliferation, depleted PRC2 proteins, induced apoptosis. nih.govresearchgate.net |

EZH2 and HSP90 inhibitors can sensitize cancer cells to traditional chemotherapeutic agents, thereby overcoming chemoresistance. Preclinical studies in non-Hodgkin lymphoma have shown that the EZH2 inhibitor Tazemetostat (B611178) (EPZ-6438) acts synergistically with the CHOP chemotherapy regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone). nih.govnih.gov Similarly, combining HSP90 inhibitors with agents like cisplatin (B142131) has been shown to overcome drug resistance by inhibiting the DNA damage response and enhancing apoptosis. mdpi.com The dual-action of this compound against temozolomide-resistant glioblastoma cells highlights its potential in combination with chemotherapy. nih.govmedchemexpress.com

Combining this compound with other targeted therapies offers a rational approach to enhance its anti-tumor activity. A notable synergy has been observed between EZH2 inhibitors and YM155, an inhibitor of BIRC5 (survivin). nih.gov This combination has a remarkable synergistic effect in killing cancer cells, which appears to be independent of the canonical H3K27 methylation function of EZH2. nih.gov

Furthermore, a significant synergistic effect has been demonstrated between EZH2 inhibitors and glucocorticoid receptor agonists (GRags). nih.govplos.org In models of germinal center non-Hodgkin lymphomas, the combination of the EZH2 inhibitor EPZ-6438 with the GRag Prednisolone, a component of the CHOP regimen, resulted in dramatic synergy in cell killing. nih.govnih.gov This synergistic anti-proliferative effect was also observed with another GRag, Dexamethasone, and extended to lymphoma cells with wild-type EZH2. nih.gov

Table 2: Potentiation of EZH2 Inhibitor Activity with Glucocorticoid Receptor Agonists in Lymphoma Cell Lines

| Cell Line | EZH2 Status | Combination Agent | Potency Increase of EPZ-6438 |

|---|---|---|---|

| WSU-DLCL2 | Mutant | Prednisolone | Maximum 24-fold researchgate.net |

| WSU-DLCL2 | Mutant | Dexamethasone | Maximum 30-fold researchgate.net |

| DOHH2 | Wild-Type | Prednisolone | Potency of Prednisolone increased 9.5-fold researchgate.net |

Potential for Overcoming Multidrug Resistance Phenotypes

The development of multidrug resistance (MDR) is a significant obstacle in cancer therapy, limiting the efficacy of numerous chemotherapeutic agents. The dual-target inhibitor this compound has emerged as a promising agent with the potential to overcome MDR, particularly in challenging cancers such as glioblastoma (GBM). This potential stems from its simultaneous inhibition of two key proteins, Enhancer of zeste homolog 2 (EZH2) and Heat shock protein 90 (HSP90), which are implicated in the pathways leading to drug resistance.

Research has demonstrated the potent activity of this compound against temozolomide (B1682018) (TMZ)-resistant glioblastoma cell lines. medchemexpress.comnih.gov Temozolomide is the standard first-line chemotherapeutic agent for GBM, and resistance to it is a major clinical challenge. nih.gov The dual inhibitory action of this compound allows it to address resistance mechanisms that may not be overcome by targeting either EZH2 or HSP90 alone.

The mechanism by which this compound is thought to overcome resistance involves a multi-pronged attack on cancer cell processes. In TMZ-resistant GBM cells, the compound has been shown to increase the expression of genes related to apoptosis and necrosis, directly promoting programmed cell death. medchemexpress.comnih.gov Furthermore, it induces cell cycle arrest at the M phase, preventing the proliferation of resistant cancer cells. medchemexpress.comnih.gov This is achieved by decreasing the levels of key cell cycle regulators such as centromere proteins (CENPs), CDK1, and cyclin B1. medchemexpress.com

A critical aspect of its activity in resistant cells is the inhibition of the reactive oxygen species (ROS) catabolism pathway. medchemexpress.comnih.gov This leads to an accumulation of ROS, which can cause significant cellular damage and trigger apoptosis. medchemexpress.com Additionally, this compound has been observed to inhibit DNA repair capacity in resistant cells by downregulating the expression of genes involved in DNA repair, such as RBBP8, BRCA1, RAD54B, RAD21, EME1, and BRIP1. medchemexpress.com By hindering the cancer cells' ability to repair DNA damage, the compound enhances the efficacy of cytotoxic insults.

The rationale for a dual EZH2 and HSP90 inhibitor is further supported by findings in other cancer types, such as acute myeloid leukemia (AML). In drug-resistant AML cells, HSP90 has been shown to stabilize a complex between CDK1 and EZH2, leading to the phosphorylation and subsequent proteasomal degradation of EZH2. nih.gov This loss of EZH2 contributes to drug resistance. nih.gov By inhibiting HSP90, this stabilization is disrupted, preventing EZH2 degradation and helping to restore drug sensitivity. nih.gov

The following table summarizes the key findings from a study on this compound's activity in a temozolomide-resistant glioblastoma cell line (Pt3R).

| Parameter | Observation in TMZ-Resistant GBM Cells (Pt3R) | Reference |

| Cell Viability | Inhibited 50% of cell viability at a concentration of 1.015 µM. | medchemexpress.com |

| Cell Cycle | Decreased expression of CDK1 and cyclin B1, leading to M-phase arrest. | medchemexpress.com |

| Apoptosis | Increased levels of cleaved caspase-3, a marker of apoptosis. | medchemexpress.com |

| DNA Repair | Downregulated expression of DNA repair genes (RBBP8, BRCA1, RAD54B, RAD21, EME1, BRIP1). | medchemexpress.com |

| In Vivo Efficacy | Inhibited tumor growth in a Pt3R xenograft mouse model. | medchemexpress.com |

These findings underscore the potential of this compound as a therapeutic strategy to circumvent multidrug resistance in cancer.

Future Directions and Therapeutic Implications in Preclinical Research

Identification of Predictive Biomarkers in Preclinical Models

A crucial step toward the clinical translation of EZH2/HSP90-IN-29 is the identification of predictive biomarkers to select patient populations most likely to respond to treatment. Preclinical studies are essential in this endeavor. For instance, research on HSP90 inhibitors in patient-derived prostate tumor explants has shown that proteomic profiling can identify response biomarkers. nih.gov Techniques like mass spectrometry can reveal changes in protein expression, such as TIMP1, SERPINA3, and CYP51A, in response to HSP90 inhibition. nih.gov Furthermore, the expression of proteins like PCBP3 and DNAJA1 has been linked to treatment response and potential resistance mechanisms. nih.gov

In the context of glioblastoma, high expression of EZH2 has been correlated with shorter survival times, suggesting that EZH2 itself could be a primary biomarker for the efficacy of a dual inhibitor like this compound. acs.org The rationale is that tumors with elevated EZH2 levels are more dependent on its activity for survival and proliferation, making them more susceptible to its inhibition. acs.orgoncotarget.com Future preclinical work will likely focus on correlating the levels of EZH2, HSP90, and their client proteins with the anti-tumor effects of this compound in various cancer models to establish a robust biomarker panel.

Exploration of this compound in Novel Disease Contexts

While initial studies have highlighted the potent anti-glioblastoma activity of this compound, its dual mechanism of action suggests potential utility across a broader spectrum of diseases. acs.orgnih.gov EZH2 is overexpressed in a variety of cancers, including prostate, bladder, and renal cell carcinomas, where it is often associated with aggressive disease and poor prognosis. oncotarget.commdpi.com Preclinical investigations in these urological cancers could unveil new therapeutic avenues for the compound. oncotarget.com

Beyond oncology, the roles of EZH2 and HSP90 in other pathological processes are being increasingly recognized. For example, HSP90 is implicated in neurodegenerative diseases and inflammatory conditions. medchemexpress.com The ability of this compound to cross the blood-brain barrier further enhances its potential for treating central nervous system disorders. medchemexpress.commedchemexpress.com Future preclinical studies are anticipated to explore the efficacy of this dual inhibitor in models of diseases where both epigenetic dysregulation and protein misfolding are key drivers.

Development of Next-Generation Dual Inhibitors and Delivery Systems

The development of this compound, derived from the structural analysis of the FDA-approved EZH2 inhibitor tazemetostat (B611178) and a second-generation HSP90 inhibitor pharmacophore, exemplifies a rational design strategy for creating dual-target agents. acs.orgnih.gov This "first-in-class" compound has demonstrated a balanced inhibition of both EZH2 and HSP90. acs.orgnih.gov

The success of this compound paves the way for the development of next-generation dual inhibitors with improved properties. acs.org Future iterations could aim for enhanced potency, selectivity, or altered pharmacokinetic profiles. The design of such compounds is a complex task, requiring a deep understanding of the structural biology of both targets. acs.org

Concurrently, advancements in drug delivery systems could further optimize the therapeutic potential of these inhibitors. Novel delivery platforms could be designed to specifically target tumor tissues, thereby increasing efficacy while minimizing systemic exposure and potential side effects.

Contribution to Epigenetic Drug Discovery and Chaperone Biology

The study of dual inhibitors like this compound provides invaluable insights into the intricate interplay between epigenetic regulation and chaperone biology. EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key epigenetic writer, while HSP90 is a master regulator of protein homeostasis. researchgate.netmdpi.com Research has shown that HSP90 can directly or indirectly influence epigenetic mechanisms. mdpi.com For instance, extracellular HSP90 can modulate EZH2 expression and activity in prostate cancer cells. mdpi.com

The synergistic effect observed with dual inhibition highlights the complex relationship between these two cellular machines. researchgate.netnih.gov Preclinical research with this compound helps to dissect this relationship, revealing how the simultaneous disruption of both pathways can lead to potent anti-cancer effects, such as cell cycle arrest and induction of apoptosis. medchemexpress.comresearchgate.net These findings not only advance the development of this specific compound but also contribute to the broader fields of epigenetic drug discovery and our understanding of chaperone-mediated protein stability, offering new strategies for tackling complex diseases like cancer. researchgate.net

Compound Information Table

| Compound Name | Class/Target |

| 17-AAG | HSP90 Inhibitor |

| AUY922 | HSP90 Inhibitor |

| BIIB021 | HSP90 Inhibitor |

| This compound | Dual EZH2/HSP90 Inhibitor |

| Geldanamycin | HSP90 Inhibitor |

| GSK126 | EZH2 Inhibitor |

| NW457 | HSP90 Inhibitor |

| SNX-5422 | HSP90 Inhibitor |

| Tazemetostat | EZH2 Inhibitor |

| YZ129 | HSP90 Inhibitor |

| ZLD-2 | Dual EZH2/BRD4 Inhibitor |

Preclinical Research Findings for this compound

| Finding | Model System | Reference |

| Dual inhibition of EZH2 (IC50: 6.29 nM) and HSP90 (IC50: 60.1 nM) | In vitro assays | medchemexpress.com |

| Inhibits cell proliferation in TMZ-resistant Glioblastoma (GBM) cell lines (IC50: 1.015 μM) | In vitro (Pt3R cells) | medchemexpress.com |

| Induces cell cycle arrest at the M phase | In vitro (Pt3R cells) | medchemexpress.comresearchgate.net |

| Increases apoptosis/necrosis-related gene expression | In vitro (Pt3R cells) | medchemexpress.comresearchgate.net |

| Inhibits reactive oxygen species (ROS) catabolism pathway | In vitro (Pt3R cells) | medchemexpress.comresearchgate.net |

| Suppresses kinetochore- and DNA repair-related gene expression | In vitro (Pt3R cells) | acs.orgresearchgate.net |

| Elicited substantial in vivo anti-GBM efficacy | In vivo (mice xenografted with TMZ-resistant Pt3R cells) | nih.govresearchgate.net |

| Able to cross the blood-brain barrier | In vivo | medchemexpress.commedchemexpress.com |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the efficacy of EZH2/HSP90-IN-29 in glioblastoma (GBM) research?

- Methodological Answer : Use temozolomide (TMZ)-resistant GBM cell lines (e.g., Pt3R) for in vitro assays to assess cytotoxicity and target inhibition. For in vivo validation, employ xenograft models transplanted with TMZ-resistant Pt3R cells, monitoring tumor growth reduction and survival metrics. These models replicate clinical resistance mechanisms and allow direct evaluation of dual-target efficacy .

Q. How is target engagement verified for this compound in cellular assays?

- Methodological Answer :

- EZH2 Activity : Perform chromatin immunoprecipitation (ChIP)-qPCR to measure H3K27me3 levels at polycomb-repressed loci (e.g., CDKN2A). Reduced trimethylation confirms EZH2 inhibition.

- HSP90 Activity : Use Western blotting to assess stabilization of HSP90 client proteins (e.g., AKT, EGFR). Increased client protein degradation indicates HSP90 inhibition.

- Combine these assays with dose-response curves to correlate inhibition with cytotoxicity .

Q. What controls are critical when assessing off-target effects of this compound?

- Methodological Answer :

- Include negative controls : Wild-type GBM cells (non-resistant) and cells treated with single-target inhibitors (e.g., Tazemetostat for EZH2, geldanamycin for HSP90).

- Use positive controls : Co-treatment with TMZ to evaluate synergy in resistant models.

- Validate specificity via CRISPR/Cas9 knockout of EZH2 or HSP90, comparing results to drug-treated conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the dual-target synergy of this compound across GBM subtypes?

- Methodological Answer :

- Perform subtype-specific proteomic profiling to identify differential expression of EZH2 (e.g., PRC2 components) and HSP90 clients (e.g., oncogenic kinases).

- Use combinatorial index (CI) assays to quantify synergy in each subtype. A CI <1 indicates synergy; CI >1 suggests antagonism.

- Cross-validate findings with transcriptomic data (RNA-seq) to link mechanistic outcomes to subtype-specific epigenetic landscapes .

Q. What strategies optimize dosing regimens for this compound to balance dual-target inhibition and toxicity?

- Methodological Answer :

- Conduct pharmacokinetic (PK) studies in murine models to measure plasma and tumor drug levels.

- Pair PK with pharmacodynamic (PD) markers : Monitor H3K27me3 (EZH2) and HSP70 induction (HSP90 inhibition) over time.

- Use mathematical modeling to predict optimal dosing intervals that maintain PD efficacy while minimizing off-target toxicity .

Q. How can researchers address potential resistance mechanisms to this compound in long-term GBM treatments?

- Methodological Answer :

- Generate resistant cell lines via chronic drug exposure and perform whole-exome sequencing to identify mutations (e.g., EZH2 gain-of-function, HSP90 isoform switching).

- Test combination therapies : Co-administer with PARP inhibitors (for DNA repair disruption) or immune checkpoint blockers (to enhance anti-tumor immunity).

- Validate resistance mechanisms using patient-derived organoids (PDOs) to preserve tumor heterogeneity .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated GBM cohorts?

- Methodological Answer :

- Apply hierarchical clustering to segregate responders vs. non-responders based on omics data (e.g., methylation arrays, proteomics).

- Use Kaplan-Meier survival analysis with log-rank tests to correlate response clusters with survival outcomes.

- Implement multivariate Cox regression to adjust for confounders like tumor grade and prior therapy .

Methodological Considerations from Evidence

- Reproducibility : Document experimental protocols in detail, including cell culture conditions, drug formulation, and in vivo imaging parameters, per guidelines for replicating preclinical studies .

- Bias Mitigation : Blind treatment groups during data collection and analysis. Use automated image analysis for tumor measurements to reduce observer bias .

- Data Interpretation : Avoid overfitting mechanistic models to in vitro data; validate hypotheses in orthogonal assays (e.g., patient-derived xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.